molecular formula C10H20N2O2 B1459870 tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate CAS No. 1818864-93-5

tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate

Cat. No. B1459870
M. Wt: 200.28 g/mol
InChI Key: ORGMIXQZUVFNHU-QMMMGPOBSA-N
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Description

“tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C10H20N2O2 . It’s available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of a azetidine ring, which is a four-membered cyclic amine, with a tert-butyl carboxylate group and a methylaminomethyl group attached .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 186.27 g/mol . Other physical and chemical properties such as boiling point, density, and refractive index would typically be determined experimentally.

Scientific Research Applications

Synthesis and Modification

  • Azetidine analogs, including tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate, have been synthesized for studying the influence of conformation on peptide activity. These compounds are useful in understanding peptide structure and function (Sajjadi & Lubell, 2008).
  • Silylmethyl-substituted aziridines and azetidines, similar in structure to tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate, are used in chemical reactions to produce various imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).

Application in Chemical Processes

  • Tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate is involved in base-promoted α-alkylation processes, demonstrating its role in producing optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).
  • This compound has also been used in the synthesis of new chemical entities, such as bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which provides a gateway to novel compounds with unique chemical properties (Meyers et al., 2009).

Exploration of Novel Ligands

  • It has been utilized in the synthesis of novel ligands for nicotinic receptors, demonstrating its potential in neurochemical studies (Karimi & Långström, 2002).

Theoretical Studies

  • The compound's analogs have been studied theoretically to understand the activation of breaking C-N bonds in chemical processes, offering insights into reaction mechanisms (Ardura, López, & Sordo, 2006).

Development of New Methodologies

  • New methodologies for preparing N-tosyl aziridine-2-carboxylates, related to tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate, have been developed, enriching synthetic organic chemistry techniques (Marzorati et al., 2007).

Contribution to Synthetic Chemistry

  • Its derivatives have facilitated the synthesis of various chemical compounds, highlighting its role as a versatile building block in synthetic chemistry (Ji, Wojtas, & Lopchuk, 2018).

properties

IUPAC Name

tert-butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGMIXQZUVFNHU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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